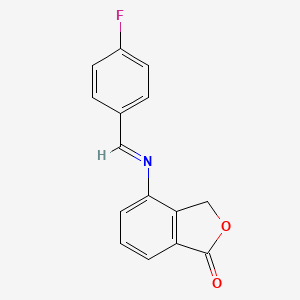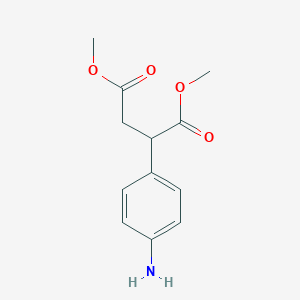
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, triethylamine.
Reduction: Lithium aluminum hydride, methanol.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL involves its interaction with various molecular targets. Isoxazoles are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and can modulate the activity of neurotransmitter receptors . The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound, which lacks the bromine substituent.
3-(4-Bromophenyl)isoxazol-5-amine: Another brominated isoxazole derivative.
3-(4-Hydroxyphenyl)isoxazole: A hydroxyl-substituted isoxazole.
Uniqueness
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is unique due to the presence of the bromine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
Clave InChI |
MRWUKXXQCLVGJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester](/img/structure/B8397793.png)




![2-[(Dimethylamino)methyl]-7-(methyloxy)quinazolin-4-ol](/img/structure/B8397820.png)
![5-(1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8397825.png)


![2-(But-3-ynyl)-4-chlorobenzo[d]oxazole](/img/structure/B8397849.png)


